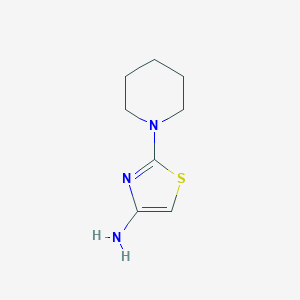![molecular formula C20H25N3O3S B2357386 4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-17-3](/img/structure/B2357386.png)
4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a type of heterocyclic aromatic organic compound . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Scientific Research Applications
Antimicrobial Activity
Research into similar compounds indicates their potential in antimicrobial applications. For example, a study by Sarvaiya, Gulati, and Patel (2019) synthesized compounds including 4-(2-(3-methyl-1-(6-methyl-2-oxo-4substituted phenyl-1,2,3,4-tetrahydro pyrimidine -5-carbonyl)-5-oxo-1H-pyrazol-4(5H)-ylidene) hydrazine) benzene sulfonamide, showing antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Potential
Several studies highlight the anticancer potential of related compounds. For instance, a 2014 study by Ghorab, El-Gazzar, and Alsaid on 4-(substituted)-N-(guanidinyl)benzenesulfonamides demonstrated promising activity against human tumor breast cell line (MCF7) (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, a 2011 study by Farah et al. synthesized substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide, showing strong anticancer activities (Farah et al., 2011).
Antiulcer Applications
Compounds similar to the queried chemical have shown potential as antiulcer agents. Starrett, Montzka, Crosswell, and Cavanagh (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position, which demonstrated good cytoprotective properties in EtOH and HCl models, although they didn't display significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Structural Characterization and Synthesis
Research focusing on structural characterization and synthesis of similar compounds provides foundational knowledge. A study by Cheng De-ju (2015) discussed the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which are important in drug development (Cheng De-ju, 2015).
properties
IUPAC Name |
4-butoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-4-14-26-18-7-9-19(10-8-18)27(24,25)21-12-11-17-15-23-13-5-6-16(2)20(23)22-17/h5-10,13,15,21H,3-4,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDLTXFYULFYGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)
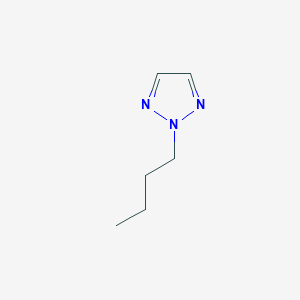
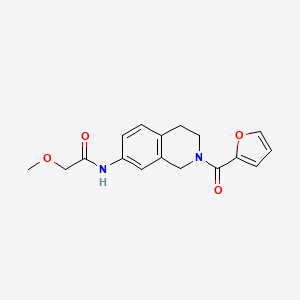
![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)
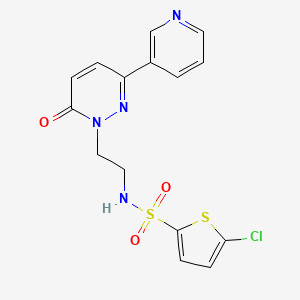
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)


![2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B2357318.png)

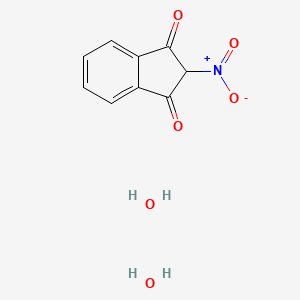
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)
